Aluminum, tributyl-

Description

Properties

IUPAC Name |

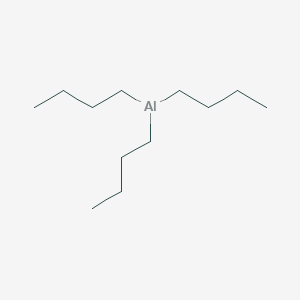

tributylalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBBHCOIQXKPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Al](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Al | |

| Record name | TRI-N-BUTYLALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027362 | |

| Record name | Aluminum, tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tri-n-butylaluminum appears as a colorless to light-yellow colored liquid. Likely to cause burns on contact with skin, eyes or mucous membranes. Fumes pose a serious inhalation hazard., Liquid, Colorless liquid; [HSDB] Colorless to pale yellow liquid; [CAMEO] | |

| Record name | TRI-N-BUTYLALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum, tributyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-butylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C @ 0.4 kPa | |

| Record name | TRI-N-BUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.823 g/mL @ 20 °C | |

| Record name | TRI-N-BUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1116-70-7 | |

| Record name | TRI-N-BUTYLALUMINUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, tributyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLALUMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VB9URN2FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-BUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-26.7 °C (Freezing point) | |

| Record name | TRI-N-BUTYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tributylaluminum chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of tributylaluminum (TBA). The information is curated for professionals in research and development who utilize organoaluminum compounds.

Chemical Structure and Bonding

Tributylaluminum, a member of the trialkylaluminum family, is an organometallic compound with the chemical formula Al(C₄H₉)₃. The aluminum center is electron-deficient, possessing a vacant p-orbital, which makes it a potent Lewis acid. This electronic characteristic is central to its reactivity.

In the liquid phase and in non-coordinating solvents, tributylaluminum exists predominantly as a dimer, [Al₂(C₄H₉)₆]. This dimeric structure features bridging butyl groups, where two butyl groups form three-center, two-electron bonds between the two aluminum atoms. The remaining butyl groups are terminal, bonded to a single aluminum atom. The bridging Al-C bonds are typically longer than the terminal Al-C bonds. Molecular dynamics simulations suggest that the steric bulk of the butyl groups can influence the Al-C-Al bond angle in the dimer, potentially narrowing it compared to smaller trialkylaluminum compounds like trimethylaluminum.

Physical and Chemical Properties

Tributylaluminum is a colorless, pyrophoric liquid that reacts violently with air and water. Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 198.32 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -76 °C | Sigma-Aldrich |

| Boiling Point | 110 °C at 10 mmHg | Sigma-Aldrich |

| Density | 0.823 g/mL at 25 °C | Sigma-Aldrich |

| Viscosity | 4.3 cP at 25 °C | Gelest, Inc. |

| Solubility | Soluble in aromatic and saturated aliphatic and alicyclic hydrocarbons. | American Elements |

Safety and Reactivity

| Property | Description | Source(s) |

| Pyrophoricity | Spontaneously ignites on exposure to air. | |

| Reactivity with Water | Reacts violently with water, releasing flammable butane gas. | |

| Lewis Acidity | Strong Lewis acid, readily forms adducts with Lewis bases such as ethers, amines, and phosphines. |

Spectroscopic and Thermal Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of tributylaluminum.

-

¹H NMR: The proton NMR spectrum of tributylaluminum in an inert solvent like benzene-d₆ would show signals corresponding to the butyl groups. Due to the dynamic exchange between bridging and terminal butyl groups in the dimeric structure, the signals may appear broad at room temperature. The chemical shifts are expected in the aliphatic region.

-

¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum would display peaks for the butyl carbons. The chemical shifts would be characteristic of sp³ hybridized carbons bonded to an electropositive aluminum atom.

-

²⁷Al NMR: The ²⁷Al NMR spectrum is particularly informative for studying the coordination environment of the aluminum center. For a four-coordinate aluminum atom in an organoaluminum compound, a broad signal is typically observed.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the characteristic vibrational modes of the C-H and Al-C bonds in tributylaluminum. The spectrum would be dominated by strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the butyl groups. Weaker bands corresponding to Al-C stretching and bending vibrations would be observed at lower frequencies.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of tributylaluminum. TGA can determine the decomposition temperature and provide information about the volatile byproducts. DSC can be used to measure the heat flow associated with thermal events such as decomposition.

Key Reactions and Mechanisms

Ziegler-Natta Polymerization

Tributylaluminum is widely used as a co-catalyst in Ziegler-Natta polymerization of olefins like ethylene and propylene. In this process, TBA activates the transition metal catalyst (e.g., titanium tetrachloride) and acts as a chain transfer agent to control the molecular weight of the resulting polymer.

Reaction with Water

Tributylaluminum reacts violently with water in an exothermic reaction to form aluminum hydroxide and butane gas. This reaction underscores the need for stringent anhydrous conditions when handling TBA.

An In-depth Technical Guide to the Physical Properties of Tri-n-butylaluminum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tri-n-butylaluminum (TNBA). Due to its highly reactive and pyrophoric nature, a thorough understanding of these properties is critical for safe handling, experimental design, and application in research and development.

Core Physical and Chemical Properties

Tri-n-butylaluminum is an organoaluminum compound that presents as a colorless to light-yellow liquid.[1][2][3] Its high reactivity stems from the polarized aluminum-carbon bond, making it a potent alkylating agent and Lewis acid. The quantitative physical properties of tri-n-butylaluminum are summarized in the tables below.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₇Al | [1][4] |

| Molecular Weight | 198.32 g/mol | [2] |

| Appearance | Colorless to light-yellow liquid | [1][2][3] |

| Density | 0.823 g/mL at 20 °C | [1][2] |

Thermal Properties

| Property | Value | Source |

| Melting Point | -26.7 °C | [2] |

| Boiling Point | 110 °C at 0.4 kPa | [1][2] |

| Heat of Combustion | -388 kJ/mol | [2] |

| Heat of Vaporization | 230 J/g | [2] |

Other Properties

| Property | Value | Source |

| Viscosity | 1.9 cP at 25 °C | [2] |

| Solubility | Reacts violently with water | [3][4] |

Reactivity Profile

A critical aspect of handling tri-n-butylaluminum is its extreme reactivity, particularly with air and water. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] Its reaction with water is violent and releases flammable gases.[1][3] These hazardous characteristics necessitate stringent safety protocols and specialized handling techniques.

The following diagram illustrates the primary reactivity pathways of tri-n-butylaluminum with atmospheric components.

Experimental Protocols

The determination of the physical properties of tri-n-butylaluminum requires specialized procedures to mitigate the risks associated with its pyrophoric and water-reactive nature. Standard laboratory techniques must be adapted to be performed under an inert atmosphere.

General Handling and Safety Precautions

-

Inert Atmosphere: All manipulations of tri-n-butylaluminum must be carried out under an inert atmosphere, such as dry nitrogen or argon, using either a glovebox or Schlenk line techniques.

-

Personal Protective Equipment (PPE): At a minimum, safety glasses, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

-

Spill and Fire Preparedness: An appropriate fire extinguisher for reactive metals (Class D, e.g., powdered lime, dry sand, or graphite powder) must be readily accessible. Water, foam, or carbon dioxide extinguishers must never be used.

Determination of Melting and Boiling Points

Standard apparatus such as a Mel-Temp or a Thiele tube can be adapted for use with air-sensitive compounds.

-

Sample Preparation: The capillary tube for melting point determination or the small test tube for boiling point determination must be loaded with tri-n-butylaluminum inside a glovebox to prevent exposure to air.

-

Sealing: The loaded capillary or tube should be sealed under the inert atmosphere before being removed from the glovebox for analysis.

-

Measurement: The sealed sample can then be carefully placed in the melting or boiling point apparatus. The standard procedure for heating and observation is followed, with the key difference being the sealed, inert environment within the sample tube.

Calorimetry for Heat of Combustion

Determining the heat of combustion of a pyrophoric and water-reactive compound is a complex procedure that requires a specialized bomb calorimeter designed to handle such materials.

-

Sample Containment: The tri-n-butylaluminum sample must be loaded into a sample holder that is sealed under an inert atmosphere. This sealed container is then placed inside the bomb of the calorimeter.

-

Ignition: The bomb is pressurized with excess oxygen, and ignition is initiated remotely. The specialized design of the bomb and sample holder contains the vigorous reaction.

-

Data Analysis: The heat released is measured by the temperature change of the surrounding water bath, and the heat of combustion is calculated based on the heat capacity of the calorimeter system.

The following diagram outlines a generalized workflow for the safe measurement of physical properties of air-sensitive compounds like tri-n-butylaluminum.

References

An In-depth Technical Guide to Tributylaluminum (CAS No. 1116-70-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Tributylaluminum (TBA), also known as Tri-n-butylaluminum (TNBA), a highly reactive organoaluminum compound with significant applications in industrial and academic research. Its utility as a catalyst and synthetic reagent is matched by its hazardous nature, necessitating strict adherence to safety protocols.

Physicochemical Properties

Tributylaluminum is a colorless to light-yellow liquid known for its pyrophoric properties.[1][2][3] It is a strong reducing agent and reacts violently with air and water.[1][2][3][4] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1116-70-7 | [5][6] |

| Molecular Formula | C₁₂H₂₇Al | [2][5][6] |

| Molecular Weight | 198.32 g/mol | [2][5] |

| Appearance | Colorless to light-yellow liquid | [1][2][3] |

| Density | 0.823 g/cm³ at 20°C | [1] |

| Melting Point | -26.7 °C / -27 °C | [1][6][7] |

| Boiling Point | 110 °C at 3 Torr | [1] |

| Air & Water Reactivity | Ignites spontaneously in air and reacts violently with water, releasing flammable gases.[1][2][3][4][8] | [1][2][3][4][8] |

| Storage Conditions | Store under an inert gas (e.g., Nitrogen) in a dry, cool, well-ventilated, water-free area.[5][6][9][10][11][12] | [5][6][9][10][11][12] |

Synthesis and Manufacturing

The industrial production of trialkylaluminum compounds like Tributylaluminum is primarily achieved through processes developed by Karl Ziegler.[2] Common manufacturing methods include:

-

Direct Synthesis: The reaction of aluminum, hydrogen, and an olefin (in this case, 1-butene) serves as a foundational method for production.[2][13]

-

Exchange Reaction: The reaction between isobutyl aluminum and butene-1 is also a documented method of synthesis.[2]

These processes are conducted under specific temperature and pressure conditions to ensure the formation of the desired trialkylaluminum product.[13]

Applications in Research and Development

Tributylaluminum is a versatile reagent with several key applications in chemical synthesis and polymer science.

-

Polymerization Catalyst: It is widely used as a co-catalyst in Ziegler-Natta polymerization systems for olefins (like ethylene) and dienes.[8] This application is crucial for producing polyolefins such as polyethylene and polypropylene, which are used in countless consumer and industrial products.[8]

-

Organic Synthesis Reagent: As a potent alkylating agent and strong Lewis acid, TBA is used for various organic transformations.[8]

-

Precursor for Other Organometallics: It serves as a starting material for synthesizing other organometallic compounds, notably in the production of organo-tin compounds through reactions with tin chlorides.[2][3][4][8]

Hazard Information and Toxicity

Tributylaluminum is classified as a hazardous material due to its high reactivity and corrosivity.[2][7][12] Exposure can cause severe skin and eye burns.[1][2][7] Inhalation may lead to "metal fume fever," a flu-like illness.[12]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air.[2][7][14] |

| Substances which in contact with water emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously.[2][7][14] |

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][7][14] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2][14] |

Exposure Limits (for Aluminum Alkyls)

| Organization | Limit | Details |

|---|---|---|

| NIOSH | 2 mg/m³ | 10-hour time-weighted average |

| ACGIH | 2 mg/m³ | 8-hour time-weighted average |

Note: The ACGIH TLV for aluminum alkyls was withdrawn due to inadequate toxicological data.[2]

Experimental Protocols and Workflows

Given its pyrophoric nature, all manipulations of Tributylaluminum must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to rigorously exclude air and moisture.[10][15]

General Protocol: Inert Atmosphere Transfer (<20 mL)

This protocol outlines the standard syringe transfer method for pyrophoric liquids. A more robust cannula technique is recommended for larger volumes.[10]

-

Preparation:

-

Work in a certified chemical fume hood with the sash at the lowest possible position.[9][10][15]

-

Ensure a Class D fire extinguisher, dry sand, or powdered lime is immediately accessible.[15][16]

-

Remove all flammable materials and water sources from the immediate work area.[15]

-

Oven-dry all glassware and cool under an inert atmosphere before use.[15]

-

-

Personal Protective Equipment (PPE):

-

Syringe Preparation:

-

Reagent Transfer:

-

Secure both the Tributylaluminum source bottle (e.g., a Sure/Seal™ bottle) and the receiving flask.[15]

-

Puncture the septum on the source bottle with an inert gas inlet needle to create a slight positive pressure.

-

Puncture the septum with the prepared syringe needle, ensuring the needle tip is below the liquid surface.

-

Slowly draw the desired volume of liquid into the syringe. The positive pressure will assist in filling.

-

Withdraw the syringe and quickly insert it into the septum of the receiving flask.

-

Slowly dispense the liquid into the receiving flask.

-

-

Quenching and Cleaning:

-

Do not remove the empty syringe from the receiving flask.

-

Draw inert gas from the flask headspace into the syringe to create a buffer.

-

Remove the syringe and immediately rinse it by drawing up a dry, inert solvent (e.g., hexane) and discharging the solution into a separate quenching vessel containing isopropanol.[9] Repeat this rinse cycle multiple times.

-

Logical Workflow Diagrams

The following diagrams, generated using DOT language, illustrate critical workflows for handling and responding to incidents involving Tributylaluminum.

Caption: Logical workflow for the safe handling of Tributylaluminum.

Caption: Emergency response workflow for a Tributylaluminum spill.

References

- 1. echemi.com [echemi.com]

- 2. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRI-N-BUTYLALUMINUM | 1116-70-7 [chemicalbook.com]

- 4. Aluminum, tributyl- | 1116-70-7 | Benchchem [benchchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. Buy Aluminum, tributyl- | 1116-70-7 [smolecule.com]

- 9. chemistry.ucla.edu [chemistry.ucla.edu]

- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 11. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 12. nj.gov [nj.gov]

- 13. US3960912A - Process for the preparation of trialkyl aluminum compounds - Google Patents [patents.google.com]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 16. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

The Reactivity Profile of Tributylaluminum with Protic Solvents: An In-depth Technical Guide

Tributylaluminum (TBA) is a highly reactive organoaluminum compound, valued in chemical synthesis for its role as a reducing agent, alkylating agent, and catalyst. Its utility is intrinsically linked to its high reactivity, particularly towards protic solvents. This reactivity, however, also presents significant handling challenges due to the pyrophoric nature of TBA and the highly exothermic reactions it undergoes. This guide provides a detailed examination of the reactivity profile of tributylaluminum with various protic solvents, focusing on the underlying mechanisms, reaction products, and controlling factors.

Core Reactivity: Mechanism and Stoichiometry

The fundamental reaction between tributylaluminum and a protic solvent (H-X) involves the protonolysis of the aluminum-carbon bond. The acidic proton of the solvent reacts with the carbanionic butyl group, which acts as a strong base, to liberate butane gas. This process results in the formation of a new, more stable bond between the aluminum center and the conjugate base of the protic solvent.

These reactions are typically fast and highly exothermic. The reaction proceeds in a stepwise manner, with each of the three butyl groups being sequentially replaced. The extent of this replacement depends on the stoichiometry of the reactants.

Reaction with Specific Protic Solvents

Reaction with Water (Hydrolysis)

The reaction of tributylaluminum with water is extremely vigorous, rapid, and highly exothermic, often resulting in the ignition of the evolved butane gas. This makes water a significant hazard when handling TBA. The reaction proceeds violently to completion, replacing all three butyl groups to form aluminum hydroxide and butane.

Reaction: Al(C₄H₉)₃ + 3H₂O → Al(OH)₃ + 3C₄H₁₀

Reaction with Alcohols (Alcoholysis)

Tributylaluminum reacts readily with alcohols to form aluminum alkoxides. The rate and exothermicity of the reaction are influenced by the steric bulk of the alcohol. The reaction can be controlled by stoichiometry to achieve partial or full replacement of the butyl groups. For instance, reacting TBA with one equivalent of an alcohol will primarily yield the dibutylaluminum alkoxide.

-

Primary Alcohols (e.g., Methanol, Ethanol): React very rapidly.

-

Secondary Alcohols (e.g., Isopropanol): React at a more moderate rate.

-

Tertiary Alcohols (e.g., tert-Butanol): React much more slowly due to significant steric hindrance.

Reaction with Amines (Aminolysis)

Primary and secondary amines react with tributylaluminum to form aluminum amides and butane. The reactivity is generally lower than that observed with water and alcohols. The reaction with a primary amine (RNH₂) can proceed to form species like (C₄H₉)₂Al(NHR) and C₄H₉Al(NHR)₂.

Quantitative Data Summary

Specific kinetic data for the reactions of tributylaluminum are not widely published due to their high rates and the hazards associated with their measurement. However, the stoichiometry is well-defined.

| Protic Solvent Class | General Formula | Stoichiometric Reaction Products | Relative Reactivity |

| Water | H₂O | Al(OH)₃ + 3 C₄H₁₀ | Extremely High |

| Primary Alcohol | R-OH | Al(OR)₃ + 3 C₄H₁₀ | Very High |

| Secondary Alcohol | R₂CH-OH | Al(OCHR₂)₃ + 3 C₄H₁₀ | High |

| Tertiary Alcohol | R₃C-OH | Al(OCR₃)₃ + 3 C₄H₁₀ | Moderate to Low |

| Primary Amine | R-NH₂ | (C₄H₉)₂Al(NHR), C₄H₉Al(NHR)₂, Al(NHR)₃ + 1-3 C₄H₁₀ | Moderate |

| Secondary Amine | R₂NH | (C₄H₉)₂Al(NR₂) + C₄H₁₀ | Moderate |

Visualizing the Reaction and Workflow

The following diagrams illustrate the general reaction pathway, a typical experimental workflow for handling these reactions, and the key factors that influence the reactivity profile.

Caption: Stepwise reaction pathway of tributylaluminum with a generic protic solvent (H-X).

Caption: General experimental workflow for a controlled reaction of tributylaluminum.

Caption: Key factors influencing the reactivity of tributylaluminum with protic solvents.

Experimental Protocols

Extreme caution must be exercised when performing reactions with tributylaluminum. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and appropriate personal protective equipment.

General Protocol for the Controlled Synthesis of an Aluminum Alkoxide

This protocol is a representative example for the reaction with a primary alcohol.

-

Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.

-

Inerting: Purge the entire system with dry nitrogen for at least 30 minutes.

-

Reagent Charging: Using a syringe, charge the flask with a solution of tributylaluminum in an anhydrous solvent (e.g., toluene or hexanes).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Substrate Addition: Charge the dropping funnel with a solution of one equivalent of the desired anhydrous alcohol in the same solvent.

-

Reaction: Add the alcohol solution dropwise to the stirred tributylaluminum solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C. Vigorous bubbling (butane evolution) will be observed.

-

Warming & Aging: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Analysis: The resulting aluminum alkoxide solution can be used directly or analyzed via techniques like NMR spectroscopy (after careful quenching of an aliquot).

General Protocol for Controlled Quenching of Tributylaluminum

Unreacted or residual tributylaluminum must be safely neutralized.

-

Cooling: Cool the reaction vessel containing the tributylaluminum solution to 0 °C or below in an ice bath.

-

Solvent Dilution: Dilute the mixture with a high-boiling point, inert solvent such as toluene to reduce the concentration and help dissipate heat.

-

Quenching Agent: A less reactive, sterically hindered alcohol like isopropanol is often used as the initial quenching agent.

-

Slow Addition: Slowly and dropwise, add the isopropanol to the stirred solution. Monitor the temperature and gas evolution closely. If the reaction becomes too vigorous, stop the addition immediately.

-

Secondary Quench: Once the initial vigorous reaction has subsided, a more reactive alcohol like ethanol or methanol can be slowly added, followed by the very cautious addition of water to ensure complete destruction of any remaining organoaluminum species.

Conclusion

Tributylaluminum exhibits a profile of high reactivity towards protic solvents, driven by the polarity of the Al-C bond and the basicity of the butyl groups. The reactions are characterized by the evolution of butane and the formation of thermodynamically stable aluminum-heteroatom bonds. While this reactivity is foundational to its synthetic applications, it necessitates stringent safety protocols and controlled reaction conditions. The predictability of the reaction stoichiometry allows for the targeted synthesis of various aluminum alkoxides and amides, underscoring the importance of understanding and controlling the interactions between tributylaluminum and protic species.

Technical Guide: Tributylaluminum (TBA) - Properties, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tributylaluminum (TBA), a versatile and highly reactive organoaluminum compound. The information presented herein is intended for professionals in research and development who require a comprehensive understanding of TBA's properties, safe handling procedures, and its application in chemical synthesis, particularly in polymerization reactions.

Core Properties of Tributylaluminum

Tributylaluminum is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. It is a powerful reducing agent and a key component in Ziegler-Natta catalyst systems. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₂H₂₇Al | [1][2][3][4][5][6] |

| Molecular Weight | 198.32 g/mol | [2][3][5] |

| Appearance | Colorless to light-yellow liquid | [2][5] |

| Density | 0.823 g/mL at 20 °C | [2] |

| Boiling Point | 110 °C at 0.4 kPa | [2] |

| CAS Number | 1116-70-7 | [1][2][3][4] |

Experimental Protocols

Safe Handling and Storage of Tributylaluminum

Due to its pyrophoric and reactive nature, strict safety protocols must be followed when handling tributylaluminum. It is crucial to work in an inert atmosphere, typically within a glovebox or under a flow of dry, inert gas such as nitrogen or argon.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Chemical-resistant gloves (e.g., neoprene or butyl rubber)

-

Tightly fitting safety goggles or a face shield

Storage:

-

Store in a tightly sealed container under an inert atmosphere.

-

Keep in a cool, dry, and well-ventilated area away from sources of ignition and moisture.

-

Never store in containers with plastic caps through which it can leak over time.[6]

Spill and Emergency Procedures:

-

In case of a small spill, it can be covered with a dry, non-reactive absorbent material such as sand or vermiculite.

-

DO NOT use water or carbon dioxide extinguishers on a tributylaluminum fire , as it reacts violently with water.[6] Use a dry chemical powder (Class D) extinguisher.

-

In case of skin contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Application in Ziegler-Natta Polymerization of Ethylene

Tributylaluminum serves as a crucial co-catalyst in Ziegler-Natta polymerization, a method used to produce polyolefins like polyethylene. The following is a generalized experimental protocol for the polymerization of ethylene.

Materials:

-

Titanium tetrachloride (TiCl₄) as the catalyst

-

Tributylaluminum (TBA) as the co-catalyst

-

High-purity ethylene gas

-

Anhydrous heptane or a similar inert solvent

-

A jacketed glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with dry nitrogen to remove all traces of air and moisture.

-

Catalyst and Co-catalyst Introduction:

-

Anhydrous heptane is introduced into the reactor.

-

A specific molar ratio of TBA to TiCl₄ is crucial for catalyst activity and is typically in the range of 2:1 to 10:1. The desired amount of TBA solution is added to the reactor.

-

The TiCl₄ solution is then slowly added to the reactor containing the TBA and solvent. The mixture is stirred for a set period to allow for the formation of the active catalyst complex.

-

-

Polymerization:

-

The reactor is heated to the desired polymerization temperature, typically between 50-80°C.

-

Ethylene gas is then introduced into the reactor at a constant pressure.

-

The polymerization is allowed to proceed for a predetermined time, during which the consumption of ethylene is monitored.

-

-

Termination and Product Isolation:

-

The ethylene feed is stopped, and the reaction is quenched by the addition of an alcohol, such as isopropanol, to deactivate the catalyst.

-

The resulting polymer precipitates as a solid.

-

The polymer is then filtered, washed with the quenching agent and a suitable solvent to remove any catalyst residues, and dried under vacuum.

-

Logical Workflow and Diagrams

Ziegler-Natta Polymerization Pathway

The following diagram illustrates the key stages of Ziegler-Natta polymerization, from catalyst activation to chain propagation.

Caption: Ziegler-Natta polymerization workflow.

This guide provides a foundational understanding of tributylaluminum for professionals in scientific research and development. Given the hazardous nature of this compound, it is imperative to consult comprehensive safety data sheets and established laboratory safety protocols before its use.

References

- 1. mdpi.com [mdpi.com]

- 2. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

A Technical Guide to the Applications of Tributylaluminum in Scientific Research and Drug Development

Tributylaluminum (TBA) is a versatile and powerful organoaluminum reagent widely employed in organic synthesis, polymer chemistry, and materials science. Its utility stems from its ability to act as a potent alkylating agent, a reducing agent, and a key component in various catalytic systems. This in-depth technical guide explores the core applications of tributylaluminum, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Applications of Tributylaluminum

Tributylaluminum's reactivity makes it a valuable tool in a chemist's arsenal for constructing complex molecular architectures. Its primary applications can be categorized as follows:

-

Ziegler-Natta Polymerization: TBA is extensively used as a co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins such as polyethylene and polypropylene. In conjunction with a transition metal halide, typically titanium tetrachloride (TiCl₄), TBA activates the catalyst and participates in the polymerization mechanism, influencing the polymer's molecular weight and microstructure.

-

Reducing Agent: Tributylaluminum can function as a reducing agent for various functional groups. It is particularly effective in the stereoselective reduction of ketones to alcohols, offering a degree of control over the stereochemical outcome of the reaction. This application is of significant interest in the synthesis of chiral molecules, which are crucial in drug development.

-

Alkylation and Conjugate Addition Reactions: As a source of butyl nucleophiles, TBA is employed in alkylation reactions, including the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (enones). This allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

-

Synthesis of Complex Molecules: The unique reactivity of TBA has been harnessed in the total synthesis of natural products and pharmaceutically relevant molecules. Its role in the stereocontrolled introduction of alkyl groups and in facilitating key bond-forming reactions makes it an enabling reagent for accessing complex molecular scaffolds, including steroids and chiral alcohols.

Quantitative Data on Tributylaluminum Applications

The efficiency and selectivity of tributylaluminum in various chemical transformations are highlighted by the quantitative data from selected studies. The following tables summarize key performance indicators such as reaction yields, catalyst activity, and product selectivity.

| Application | Substrate | Catalyst System | Co-catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield/Activity | Reference |

| Polymerization | Ethylene | TiCl₄/MgCl₂ | Tributylaluminum | Hexane | 80 | 1 | Activity: 2.5 x 10⁵ g PE/(mol Ti·h·atm) | |

| Propylene | TiCl₄/MgCl₂ | Tributylaluminum | Heptane | 70 | 2 | Activity: 1.2 x 10⁶ g PP/(mol Ti·h) | ||

| Reduction | Cyclohexanone | - | Tributylaluminum | Toluene | 0 to rt | 2 | Cyclohexanol Yield: 92% | |

| Acetophenone | - | Tributylaluminum | THF | -78 to rt | 3 | 1-Phenylethanol Yield: 88% | ||

| Conjugate Addition | Cyclohexenone | - | Tributylaluminum | Toluene | -78 to 0 | 1 | 3-Butylcyclohexanone Yield: 85% | |

| Chalcone | - | Tributylaluminum | Ether | -78 to rt | 2 | 1,3-Diphenyl-1-butanone Yield: 90% | ||

| Synthesis of Chiral Molecules | Prochiral Ketone | Chiral Ligand | Tributylaluminum | Toluene | -78 | 4 | Chiral Alcohol Yield: 95%, Enantiomeric Excess: 98% ee |

Detailed Experimental Protocols

To facilitate the practical application of tributylaluminum, this section provides detailed methodologies for key experiments cited in the literature.

Ziegler-Natta Polymerization of Ethylene

Objective: To polymerize ethylene using a Ziegler-Natta catalyst system composed of TiCl₄ supported on MgCl₂ and tributylaluminum as a co-catalyst.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Magnesium chloride (MgCl₂)

-

Tributylaluminum (TBA) in hexane

-

Anhydrous hexane

-

Ethylene gas (polymerization grade)

-

Nitrogen or Argon gas (high purity)

-

Jacketed glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet

Procedure:

-

Catalyst Preparation:

-

Under an inert atmosphere (N₂ or Ar), a slurry of MgCl₂ in hexane is prepared in the reactor.

-

A solution of TiCl₄ in hexane is added dropwise to the MgCl₂ slurry with vigorous stirring at a controlled temperature (e.g., 50 °C).

-

The mixture is stirred for a specified period (e.g., 2 hours) to allow for the formation of the supported catalyst.

-

The solid catalyst is then washed several times with anhydrous hexane to remove any unreacted TiCl₄.

-

-

Polymerization:

-

The reactor is charged with anhydrous hexane under an inert atmosphere.

-

A solution of tributylaluminum in hexane is introduced into the reactor as a co-catalyst and scavenger for impurities.

-

The prepared solid catalyst slurry is then injected into the reactor.

-

The reactor is pressurized with ethylene gas to the desired pressure (e.g., 5 atm), and the temperature is maintained at the desired level (e.g., 80 °C).

-

The polymerization is allowed to proceed for a set duration (e.g., 1 hour), with ethylene continuously fed to maintain the pressure.

-

-

Termination and Work-up:

-

The polymerization is terminated by venting the ethylene and adding a quenching agent, such as isopropanol or acidified methanol.

-

The resulting polymer is collected by filtration, washed with methanol and water to remove catalyst residues, and then dried in a vacuum oven at 60 °C until a constant weight is achieved.

-

Stereoselective Reduction of a Prochiral Ketone

Objective: To achieve the stereoselective reduction of a prochiral ketone to a chiral alcohol using tributylaluminum in the presence of a chiral ligand.

Materials:

-

Prochiral ketone (e.g., 1-tetralone)

-

Tributylaluminum (TBA) in toluene

-

Chiral ligand (e.g., (R)-BINOL)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Complex Formation:

-

Under an inert atmosphere, a solution of the chiral ligand (e.g., (R)-BINOL) in anhydrous toluene is prepared in a flame-dried flask at room temperature.

-

A solution of tributylaluminum in toluene is added dropwise to the ligand solution, and the mixture is stirred for 30 minutes to allow for the formation of the chiral reducing agent complex.

-

-

Reduction:

-

The reaction mixture is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

A solution of the prochiral ketone in anhydrous toluene is added slowly to the pre-formed chiral complex.

-

The reaction is stirred at -78 °C for a specified time (e.g., 4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

-

Quenching and Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt at -78 °C.

-

The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

-

Purification and Analysis:

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess of the chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.

-

Visualizing Chemical Processes with Graphviz

To provide a clearer understanding of the underlying chemical processes, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in tributylaluminum-mediated reactions.

This guide provides a foundational understanding of the significant role tributylaluminum plays in modern chemistry. For researchers and professionals in drug development, the ability of TBA to facilitate the stereoselective synthesis of complex chiral molecules opens avenues for the creation of novel therapeutic agents. As with all organoaluminum reagents, appropriate safety precautions, including handling under an inert atmosphere, are paramount.

Tributylaluminum as a Strong Reducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tributylaluminum (TBA), a highly reactive organoaluminum compound, with a primary focus on its application as a strong reducing agent and catalyst in industrial and laboratory settings. Due to its pyrophoric nature, stringent safety and handling protocols are essential and will be detailed herein.

Introduction and Chemical Properties

Tributylaluminum (TBA), also known as tri-n-butylaluminum, is an organoaluminum compound with the chemical formula C₁₂H₂₇Al.[1][2] It is a colorless to light-yellow liquid characterized by its high reactivity.[1] TBA is primarily recognized for its role as a potent reducing agent, a catalyst component in polymerization reactions, and a reagent in various organic syntheses.[1][2] Its utility in these applications stems from the polarized aluminum-carbon bond, which makes the butyl groups nucleophilic and the aluminum center a strong Lewis acid.

One of the most critical properties of tributylaluminum is its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water, releasing flammable gases.[2][3] These characteristics necessitate specialized handling and storage procedures under an inert atmosphere.[4][5]

Table 1: Physical and Chemical Properties of Tributylaluminum

| Property | Value |

| Chemical Formula | C₁₂H₂₇Al |

| Molecular Weight | 198.32 g/mol [2] |

| Appearance | Colorless to light-yellow liquid[1] |

| CAS Number | 1116-70-7[2] |

| EC Number | 214-240-0[2] |

| Reactivity | Pyrophoric; reacts violently with water and air[2][3] |

| Primary Hazards | Spontaneously flammable, corrosive, causes severe skin and eye burns[2][3] |

Applications as a Reducing Agent and Catalyst

Tributylaluminum's reactivity makes it a versatile, albeit hazardous, tool in chemical synthesis. Its applications are primarily centered on its reducing capabilities and its function as a catalyst or co-catalyst.

Table 2: Summary of Tributylaluminum Applications

| Application Area | Description | Key Role of TBA |

| Polymerization | A key component in Ziegler-Natta catalyst systems for the polymerization of olefins like ethylene and propylene to produce polyolefin plastics.[1][6][7] | Co-catalyst, alkylating agent, and scavenger for impurities like water and oxygen that can poison the primary catalyst.[6][8] |

| Organic Synthesis | Used as a reagent for alkylation and other organic transformations.[1] While less common than reagents like LiAlH₄ for general reductions, it can act as a strong reducing agent.[2] | Strong reducing agent, Lewis acid. |

| Material Science | Employed in research for developing new materials and catalysts. For example, it has been used as a reducing agent in the atomic layer deposition (ALD) of thin films.[9] | Reducing agent, precursor for aluminum-containing materials. |

| Precursor Synthesis | Serves as a starting material for the synthesis of other organometallic compounds, such as various organotin compounds.[1] | Alkylating agent. |

In Ziegler-Natta polymerization, tributylaluminum (or other trialkylaluminums) is not the primary catalyst but an essential co-catalyst, typically used with a transition metal compound like titanium tetrachloride.[7] Its functions are multifaceted:

-

Alkylation: It alkylates the transition metal center, forming the active catalytic species.

-

Reduction: It can reduce the transition metal to a lower oxidation state required for catalytic activity.

-

Scavenging: As a powerful Lewis acid, it reacts with and removes impurities (e.g., water, oxygen) that would otherwise deactivate the catalyst.[8]

Caption: Role of TBA in Ziegler-Natta catalyst activation.

Experimental Protocols and Safety

The pyrophoric and corrosive nature of tributylaluminum demands rigorous adherence to safety protocols and the use of specialized techniques for handling air- and moisture-sensitive reagents.

-

Inert Atmosphere: Tributylaluminum must be handled and stored exclusively under an inert atmosphere, such as dry nitrogen or argon, to prevent spontaneous ignition.[4]

-

Storage: Store in tightly closed containers in a cool, dry, well-ventilated area away from heat, sparks, open flames, and combustible materials.[4][10]

-

Grounding: All metal containers and transfer equipment must be grounded and bonded to prevent static electricity discharge, which can be an ignition source.[4][10]

-

Tools: Use only non-sparking tools when handling containers of tributylaluminum.[4][11]

-

Fire Extinguishing: In case of fire, DO NOT USE WATER OR FOAM .[2][11] Use dry chemical powder, soda ash, lime, or sand. For large fires, withdraw from the area and let the fire burn.[2]

A comprehensive PPE setup is mandatory when working with tributylaluminum:

-

Eye/Face Protection: Wear tightly fitting, splash-resistant safety goggles and a face shield.[4][5]

-

Skin Protection: Wear fire/flame-resistant and chemically impervious clothing. Handle with appropriate chemical-resistant gloves (consult manufacturer recommendations).[4][5]

-

Respiratory Protection: Use only under a chemical fume hood.[10][11] If exposure limits are exceeded, a full-face respirator may be required.[5]

-

Emergency Facilities: An eyewash station and an emergency shower must be immediately accessible in the work area.[4][11]

This protocol outlines a general workflow for using tributylaluminum as a reducing agent in a laboratory setting. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C) and the reaction must be conducted under an inert atmosphere using Schlenk line or glovebox techniques.

-

Apparatus Setup:

-

Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser (with an inert gas inlet), and a rubber septum for reagent addition.

-

Purge the entire system with dry nitrogen or argon for at least 30 minutes.

-

-

Reagent Preparation:

-

Dissolve the substrate to be reduced in a suitable, anhydrous solvent (e.g., toluene, hexane) in the reaction flask.

-

Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

-

-

Addition of Tributylaluminum:

-

Tributylaluminum is typically supplied as a solution in a hydrocarbon solvent. Using an airtight syringe, carefully draw the required volume of the TBA solution.

-

Add the TBA solution dropwise to the cooled, stirring solution of the substrate via the septum. Monitor the internal temperature to control any exotherm.

-

-

Reaction and Quenching:

-

Allow the reaction to stir at the designated temperature for the required time, monitoring its progress by a suitable method (e.g., TLC, GC).

-

Once the reaction is complete, cool the mixture again and very carefully quench the excess TBA. This is a highly exothermic and gas-evolving step. A common method is the slow, dropwise addition of a proton source, often an alcohol like isopropanol, followed by the cautious addition of water or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Caution: The initial quenching must be done at low temperature and with extreme care to manage the vigorous reaction.

-

-

Work-up and Isolation:

-

After the quench is complete, allow the mixture to warm to room temperature.

-

Perform an aqueous work-up to separate the organic and aqueous layers. The aluminum byproducts often form gelatinous precipitates that can be dissolved by adding acid or base or by stirring with Rochelle's salt solution.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

-

Purify the product as needed (e.g., by column chromatography, distillation).

-

Caption: General workflow for a reduction using Tributylaluminum.

References

- 1. Buy Aluminum, tributyl- | 1116-70-7 [smolecule.com]

- 2. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nj.gov [nj.gov]

- 5. echemi.com [echemi.com]

- 6. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tuodaindus.com [tuodaindus.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Early research on Ziegler-Natta catalysts with tributylaluminum

An in-depth technical guide to the early research on Ziegler-Natta catalysts featuring tributylaluminum, designed for researchers, scientists, and professionals in drug development with an interest in polymer science.

Introduction to Ziegler-Natta Catalysis with Tributylaluminum

Ziegler-Natta catalysts represent a cornerstone of polymer chemistry, enabling the stereospecific polymerization of olefins to produce polymers with controlled structures and properties. These catalyst systems typically consist of a transition metal compound from groups IV to VIII (the catalyst) and an organoaluminum compound (the co-catalyst). While triethylaluminum is a widely recognized co-catalyst, early research also explored other alkylaluminum compounds, including tributylaluminum. This guide delves into the foundational studies that utilized tributylaluminum as a co-catalyst in Ziegler-Natta polymerization, focusing on the experimental protocols, quantitative outcomes, and mechanistic understanding of the time.

Experimental Protocols

The following sections detail the methodologies employed in the early research on Ziegler-Natta polymerization using tributylaluminum as a co-catalyst. The protocols are based on information from key publications in the field.

Polymerization of Ethylene

A notable early example of the use of tributylaluminum in Ziegler-Natta catalysis is found in a patent for the polymerization of ethylene. The following protocol is a generalized representation of the methods described.

1. Catalyst Preparation:

-

A solution of titanium tetrachloride (TiCl₄) in an inert solvent, such as n-heptane, is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Separately, a solution of tri-n-butylaluminum in n-heptane is prepared.

-

The tri-n-butylaluminum solution is slowly added to the TiCl₄ solution at a controlled temperature, typically below 30°C, to form the active catalyst slurry. The molar ratio of aluminum to titanium is a critical parameter and is carefully controlled.

2. Polymerization Process:

-

The catalyst slurry is introduced into a high-pressure autoclave.

-

The autoclave is then pressurized with ethylene to the desired reaction pressure.

-

The polymerization reaction is carried out at a constant temperature and pressure for a specified duration.

-

The reaction is terminated by venting the ethylene and adding a deactivating agent, such as an alcohol (e.g., methanol or isopropanol), to destroy the active catalyst sites.

3. Polymer Recovery and Purification:

-

The resulting polymer is collected by filtration.

-

The polymer is washed multiple times with a solvent (e.g., n-heptane) and an alcohol to remove catalyst residues.

-

The purified polymer is then dried in a vacuum oven to a constant weight.

Polymerization of Propylene

Research on the polymerization of propylene using a Ziegler-Natta catalyst with tri-n-butylaluminum as the co-catalyst has also been documented. The experimental protocol follows a similar logic to that of ethylene polymerization.

1. Catalyst and Reagent Preparation:

-

Titanium tetrachloride (TiCl₄) and tri-n-butylaluminum are used as the catalyst and co-catalyst, respectively.

-

An inert hydrocarbon, such as n-heptane, serves as the reaction medium.

-

Propylene monomer is purified to remove impurities like water and oxygen that can poison the catalyst.

2. Polymerization Reaction:

-

The polymerization is conducted in a stirred reactor under an inert atmosphere.

-

The solvent (n-heptane), tri-n-butylaluminum, and TiCl₄ are added to the reactor in that order.

-

The reactor is then charged with propylene to the desired pressure.

-

The temperature is maintained at a constant value throughout the polymerization.

3. Product Isolation:

-

After the reaction period, the polymerization is quenched by the addition of an alcohol.

-

The solid polymer is filtered, washed with the alcohol and a hydrocarbon solvent, and then dried under vacuum.

Quantitative Data from Early Research

The following tables summarize the quantitative data from early studies on Ziegler-Natta polymerization using tributylaluminum.

Table 1: Polymerization of Ethylene with TiCl₄/Tri-n-butylaluminum Catalyst System

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Titanium tetrachloride | |

| Co-catalyst | Tri-n-butylaluminum | |

| Solvent | n-heptane | |

| Temperature | Not specified | |

| Pressure | Not specified |

| Polymer Product | Solid polyethylene | |

Table 2: Polymerization of Propylene with TiCl₄/Tri-n-butylaluminum Catalyst System

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Titanium tetrachloride | |

| Co-catalyst | Tri-n-butylaluminum | |

| Solvent | n-heptane | |

| Temperature | 50-90 °C | |

| Monomer Pressure | Not specified |

| Polymer Product | Isotactic polypropylene | |

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for Ziegler-Natta polymerization.

Caption: A generalized workflow for Ziegler-Natta polymerization.

The Pyrophoric Nature of Aluminum Alkyls: A Technical Guide for Researchers

Introduction

Aluminum alkyls are a class of organometallic compounds characterized by a direct aluminum-carbon bond. This bond is highly polarized, rendering the alkyl group strongly nucleophilic and the aluminum center highly electrophilic. This unique electronic structure underpins their utility as catalysts and reagents in organic synthesis, particularly within the pharmaceutical industry for the production of complex drug intermediates. However, this high reactivity is also the source of their most significant hazard: pyrophoricity. This guide provides an in-depth technical overview of the pyrophoric nature of aluminum alkyls, focusing on the underlying chemistry, quantitative reactivity data, safe handling protocols, and the reaction pathways that lead to spontaneous ignition.

The Chemical Basis of Pyrophoricity

The pyrophoricity of aluminum alkyls stems from their extreme reactivity towards oxygen. The aluminum-carbon bond is thermodynamically unstable in the presence of air, leading to a rapid and highly exothermic oxidation reaction. This reaction proceeds via a free-radical chain mechanism, which, once initiated, is self-sustaining as long as fuel (the aluminum alkyl) and oxidant (oxygen) are available. The heat generated by this reaction is substantial, and if it cannot be dissipated quickly enough, the temperature of the material will rise to its autoignition temperature, resulting in spontaneous combustion.

The general reaction for the complete combustion of a trialkylaluminum compound can be represented as:

2 AlR₃ + (3n+3)/2 O₂ → Al₂O₃ + 3n CO₂ + 3n H₂O

where 'R' represents an alkyl group and 'n' is the number of carbon atoms in the alkyl group.

The reactivity of aluminum alkyls is also highly dependent on the nature of the alkyl group. Shorter-chain alkyls, such as trimethylaluminum (TMA) and triethylaluminum (TEAL), are the most pyrophoric, igniting instantly upon exposure to air. Longer-chain alkyls, such as triisobutylaluminum (TIBAL), are generally less reactive but are still considered pyrophoric and must be handled with extreme care.

Quantitative Reactivity Data

The following table summarizes key quantitative data related to the pyrophoric nature of common aluminum alkyls. This data is essential for conducting thorough risk assessments before their use in any experimental setting.

| Compound | Formula | Molar Mass ( g/mol ) | Autoignition Temperature (°C) | Enthalpy of Combustion (kJ/mol) | NFPA 704 Rating |

| Trimethylaluminum (TMA) | Al(CH₃)₃ | 72.09 | < 25 (spontaneously ignites in air) | -2354 | H4, F4, R3, W |

| Triethylaluminum (TEAL) | Al(C₂H₅)₃ | 114.17 | < 25 (spontaneously ignites in air) | -3680 | H3, F4, R2, W |

| Triisobutylaluminum (TIBAL) | Al(C₄H₉)₃ | 198.33 | < 45 | Not readily available | H3, F4, R2, W |

| Diisobutylaluminium hydride (DIBAL-H) | (C₄H₉)₂AlH | 142.22 | Pyrophoric | Not readily available | H3, F4, R2, W |

Note: The NFPA 704 ratings indicate the severity of the hazard under emergency conditions. H = Health, F = Flammability, R = Reactivity, W = Water Reactivity. A rating of 4 indicates a severe hazard.

Mechanism of Pyrophoric Reaction

The spontaneous ignition of aluminum alkyls in air is a complex process that involves several steps. The following diagram illustrates the generally accepted free-radical autoxidation pathway.

An In-depth Technical Guide to the Chemical Stability and Decomposition of Tributylaluminum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and decomposition of tributylaluminum (TBA). Tributylaluminum is a pyrophoric organoaluminum compound that requires careful handling due to its high reactivity. Understanding its stability and decomposition pathways is critical for its safe storage, handling, and use in various chemical syntheses.

Introduction to Tributylaluminum

Tributylaluminum (TBA), also known as tri-n-butylaluminum, is a colorless to pale yellow liquid with the chemical formula Al(C₄H₉)₃. It is a highly reactive organometallic compound widely used as a co-catalyst in Ziegler-Natta polymerization, a reducing agent, and an alkylating agent in organic synthesis.[1][2] Its utility is derived from the polarized aluminum-carbon bond, which imparts nucleophilic character to the butyl groups. However, this reactivity also makes it prone to spontaneous ignition in air and violent reactions with water.[2]

Table 1: Physical and Chemical Properties of Tributylaluminum

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₇Al | [3] |

| Molecular Weight | 198.32 g/mol | [3] |

| Appearance | Colorless to light-yellow liquid | [2][3] |

| Density | 0.823 g/mL at 20 °C | [3] |

| Melting Point | -26.7 °C | [3] |

| Boiling Point | 110 °C at 0.4 kPa | [3] |

| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons | [4] |

| Stability to Air | Ignites upon exposure | [4] |

| Stability to Water | Reacts violently, may ignite upon contact | [4] |

Chemical Stability and Handling

Tributylaluminum is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[4] It is also highly reactive with moisture. Therefore, all handling and storage of TBA must be conducted under an inert atmosphere, such as dry nitrogen or argon.[5][6]

Key Handling and Storage Considerations:

-

Inert Atmosphere: Work should be performed in a glovebox or using Schlenk line techniques to exclude air and moisture.[6][7]

-

Proper Storage: Store in airtight containers under an inert gas, away from heat, flames, oxidizers, and water sources.[5][7]

-

Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, chemical-resistant gloves, and safety goggles. A face shield is recommended when there is a risk of splashing.[5][8]

-

Spill Management: In case of a spill, do not use water. Smother the spill with a Class D fire extinguisher powder, dry sand, or soda ash.[6]

Thermal Decomposition

While specific quantitative data on the thermal decomposition of tributylaluminum is limited in publicly available literature, the decomposition pathways of other trialkylaluminum compounds, particularly triisobutylaluminum (TIBAL), can provide valuable insights. TIBAL begins to decompose at approximately 50°C.[4][9] The primary decomposition mechanism for many trialkylaluminum compounds is β-hydride elimination.

For tributylaluminum, the proposed thermal decomposition pathway involves the transfer of a hydrogen atom from the beta-carbon of a butyl group to the aluminum atom. This results in the formation of di-n-butylaluminum hydride and 1-butene. Further heating can lead to the decomposition of the hydride.

Proposed Thermal Decomposition Pathway of Tributylaluminum:

Table 2: Hypothesized Thermal Decomposition Products of Tributylaluminum

| Product | Chemical Formula | Physical State |

| Di-n-butylaluminum Hydride | (C₄H₉)₂AlH | Liquid |

| 1-Butene | C₄H₈ | Gas |

Reactivity with Air and Water

The high reactivity of tributylaluminum with air and water is a primary safety concern.

-

Reaction with Air (Oxidation): TBA reacts spontaneously with oxygen in the air in a highly exothermic reaction, leading to ignition. The combustion products are aluminum oxide, carbon dioxide, and water.

-

Reaction with Water (Hydrolysis): TBA reacts violently with water, which can also lead to ignition. The hydrolysis reaction produces butane and aluminum hydroxide.

References

- 1. TRI-N-BUTYLALUMINUM | 1116-70-7 [chemicalbook.com]

- 2. TRI-N-BUTYLALUMINUM CAS#: 1116-70-7 [m.chemicalbook.com]

- 3. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nouryon.com [nouryon.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. ehs.utexas.edu [ehs.utexas.edu]

- 8. editverse.com [editverse.com]

- 9. guidechem.com [guidechem.com]

In-Depth Technical Guide to Tributylaluminum Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Tributylaluminum (TBA) is a versatile and highly reactive organoaluminum compound with significant applications in organic synthesis and polymer chemistry. Its utility stems from its potent Lewis acidity and its ability to deliver a butyl nucleophile or a hydride equivalent. This guide provides a detailed exploration of the core reaction mechanisms of tributylaluminum, including Ziegler-Natta polymerization, carbometalation, conjugate addition, and the reduction of carbonyl compounds. The information presented is intended to provide researchers with a thorough understanding of TBA's reactivity and to facilitate its application in the laboratory.

Core Reaction Mechanisms of Tributylaluminum

Tributylaluminum's reactivity is primarily dictated by the electron-deficient nature of the aluminum center, making it a strong Lewis acid.[1] This Lewis acidity allows it to activate a wide range of functional groups, facilitating various chemical transformations. The principal reaction pathways involving TBA are its role as a co-catalyst in Ziegler-Natta polymerization, carbometalation of alkynes and alkenes, conjugate addition to α,β-unsaturated carbonyl compounds, and the reduction of carbonyls.

Ziegler-Natta Polymerization

In Ziegler-Natta polymerization, tributylaluminum functions as a crucial co-catalyst, typically in conjunction with a transition metal halide like titanium tetrachloride (TiCl₄). The primary roles of TBA in this process are to alkylate the transition metal center and to act as a scavenger for impurities. The reaction between TiCl₄ and TBA generates the active catalytic species responsible for olefin polymerization.

The general mechanism involves the coordination of the olefin to the titanium center, followed by insertion of the monomer into the titanium-alkyl bond. This process repeats, leading to the growth of the polymer chain.

Experimental Protocol: Polymerization of Ethylene using TiCl₄/Tributylaluminum Catalyst System

A representative experimental procedure for the polymerization of ethylene is as follows:

| Step | Procedure |

| 1. Catalyst Preparation | In a flame-dried, nitrogen-purged Schlenk flask, a solution of titanium tetrachloride in a dry, inert solvent such as heptane is prepared. |

| 2. Co-catalyst Addition | A solution of tributylaluminum in the same solvent is added to the TiCl₄ solution at a controlled temperature, typically below 0 °C, to form the active catalyst complex. The molar ratio of Al to Ti is a critical parameter influencing catalyst activity and polymer properties. |

| 3. Polymerization | The reactor is charged with the inert solvent and saturated with purified ethylene gas. The prepared catalyst slurry is then introduced into the reactor under a positive pressure of ethylene. The polymerization is carried out at a specific temperature and pressure for a designated period. |